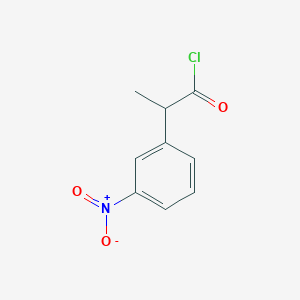
2-(3-Nitrophenyl)propanoyl chloride
概要
説明
2-(3-Nitrophenyl)propanoyl chloride is an organic compound with the molecular formula C₉H₈ClNO₃. It is a derivative of propanoyl chloride, where the propanoyl group is substituted with a 3-nitrophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)propanoyl chloride typically involves the reaction of 3-nitrobenzoyl chloride with propionic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Nitrobenzoyl chloride+Propionic acid→2-(3-Nitrophenyl)propanoyl chloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction: Can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Hydrolysis: Reacts with water to form 3-nitrobenzoic acid and propionic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Performed under anhydrous conditions with a suitable solvent like ether.
Hydrolysis: Conducted in aqueous medium, often under acidic or basic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from reduction reactions.
Carboxylic Acids: Produced from hydrolysis reactions.
科学的研究の応用
2-(3-Nitrophenyl)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and as a precursor for pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-Nitrophenyl)propanoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. The nitro group on the phenyl ring also influences the reactivity by withdrawing electron density, making the carbonyl carbon more electrophilic.
類似化合物との比較
Similar Compounds
Propanoyl Chloride: Lacks the nitro group and has different reactivity and applications.
3-Nitrobenzoyl Chloride: Similar structure but different functional group, leading to different reactivity.
2-(4-Nitrophenyl)propanoyl Chloride: Similar compound with the nitro group in a different position, affecting its chemical behavior.
Uniqueness
2-(3-Nitrophenyl)propanoyl chloride is unique due to the presence of both the nitro group and the propanoyl chloride moiety, which imparts distinct reactivity and applications in various fields of research and industry.
特性
IUPAC Name |
2-(3-nitrophenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(9(10)12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZBKTAVTFTHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















